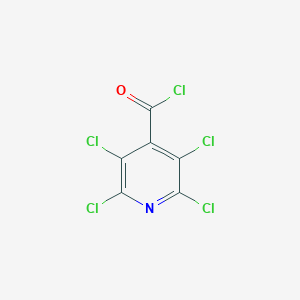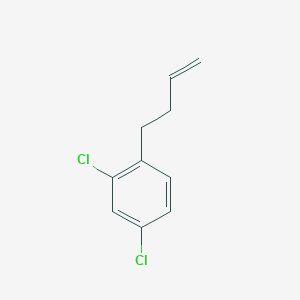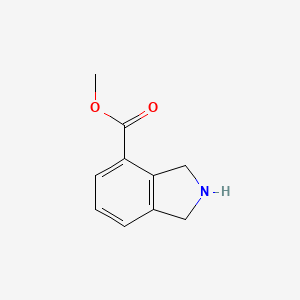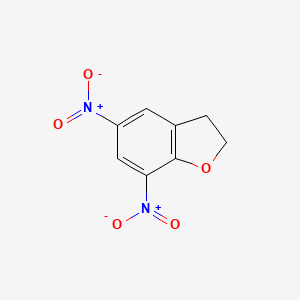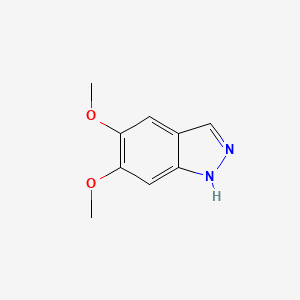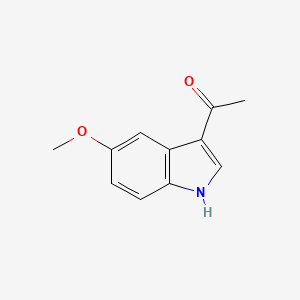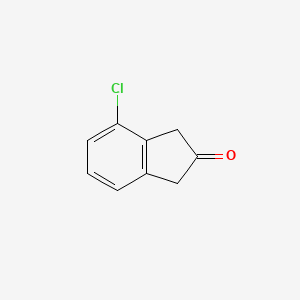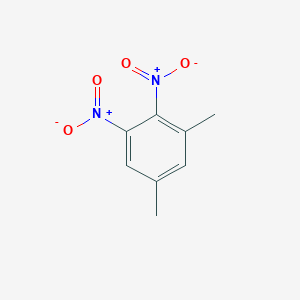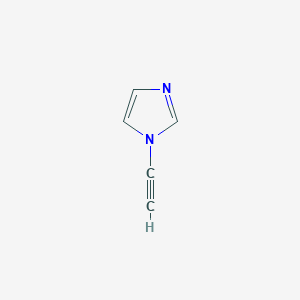![molecular formula C17H12F6O3 B1357666 Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone CAS No. 106107-31-7](/img/structure/B1357666.png)
Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone, also known as TFEB, is a synthetic compound used in various fields of research and industry. It is used in the preparation of Flecainide intermediate .
Molecular Structure Analysis
Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone has a molecular formula of C17H12F6O3 and a molecular weight of 378.26 g/mol. It contains a total of 39 bonds; 27 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
Blue Thermally Activated Delayed Fluorescent Emitters
Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) demonstrates potential in thermally activated delayed fluorescent (TADF) emitters for blue emission color. Its high quantum efficiencies in blue TADF devices underline its significance in display technologies (Kim, Choi, & Lee, 2016).
Novel Synthesis and Spectral Characterization
Research involving (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives highlights innovative synthesis and spectral characterisation, indicating potential applications in material science (Enbaraj et al., 2021).
Memory Device Applications
A study synthesizing a novel tetra-amine, bis(4-(3,5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone, led to its application in memory devices. This compound was used to produce hyperbranched polyimide, showing excellent solubility, thermal stability, and potential for use in memory storage technology (Tan et al., 2017).
Antibacterial and Antifungal Activities
The compound Bis (3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone was synthesized and evaluated for its antifungal and antibacterial activities. This application opens doors for potential therapeutic uses (Jalbout et al., 2006).
Crystal Structure Analysis
Investigations into the crystal structure of V-shaped ligands with N-heterocycles, including bis(4-(1H-imidazol-1-yl)phenyl)methanone, contribute to our understanding of molecular structures and their interactions. This knowledge is vital for applications in crystallography and materials science (Wang et al., 2017).
Antioxidant Properties in Medicinal Chemistry
The bromination of bis(3,4-dimethoxyphenyl)methanone led to the synthesis of bromophenols with effective antioxidant power. These findings have implications for their use in medicinal chemistry and therapeutic applications (Balaydın et al., 2010).
Fluorescence Switches for Chemical Sensing
Tetra(4-(diethylamino)phenyl)ethene, prepared from bis(4-(diethylamino)phenyl)methanone, shows promise as a fluorescent switch with potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Heat Capacity in Molecular Crystals
The study of heat capacity in bis(4-fluorophenyl)methanone highlights the significant impact of impurities on the thermal behavior of molecular crystals. This research is crucial for understanding phase behavior in materials science (Saito, Huzisawa, & Ikemoto, 1998).
Optical Properties in Poly(amide-ether)s
Research into new poly(amide-ether)s bearing imidazole pendants, derived from bis(4-(4-amino-2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)phenyl)methanone, contributes to the understanding of physical and optical properties of these polymers. These findings have potential applications in materials engineering and photonics (Ghaemy et al., 2013).
Eigenschaften
IUPAC Name |
bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3/c18-16(19,20)9-25-13-5-1-11(2-6-13)15(24)12-3-7-14(8-4-12)26-10-17(21,22)23/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHSOUWPQRTHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602359 |
Source


|
| Record name | Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106107-31-7 |
Source


|
| Record name | Bis[4-(2,2,2-trifluoroethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


